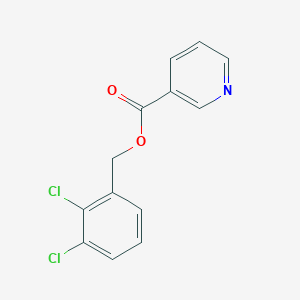

2,3-dichlorobenzyl nicotinate

Description

2,3-Dichlorobenzyl nicotinate is a synthetic organic compound belonging to the class of nicotinate esters. Its structure comprises a nicotinic acid moiety esterified with a 2,3-dichlorobenzyl group. The dichlorobenzyl substituent introduces significant lipophilicity and electronic effects, which influence its reactivity, stability, and biological interactions.

Synthesis typically involves coupling nicotinic acid derivatives (e.g., nicotinoyl chloride) with 2,3-dichlorobenzyl alcohol under controlled conditions. The dichloro substitution pattern on the benzyl ring distinguishes it from positional isomers (e.g., 3,4-dichlorobenzyl derivatives), which exhibit distinct physicochemical and biological profiles .

Properties

IUPAC Name |

(2,3-dichlorophenyl)methyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-11-5-1-3-10(12(11)15)8-18-13(17)9-4-2-6-16-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDHDRLRPFTUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichlorobenzyl nicotinate typically involves the esterification of 2,3-dichlorobenzyl alcohol with nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzyl nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobenzyl nicotinate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl nicotinate involves its interaction with specific molecular targets. The nicotinate moiety suggests that it may interact with nicotinic acetylcholine receptors, influencing neuronal activity and potentially exhibiting vasodilatory effects . The dichlorobenzyl group may contribute to its antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Nicotinate/Nicotinamide Derivatives

The following compounds share structural or functional similarities with 2,3-dichlorobenzyl nicotinate:

N-(2-Chlorobenzyl)-6-(3-methylphenyl)nicotinamide (Compound 38)

- Structure: Features a trifluoromethyl group at the nicotinamide’s 6-position and dual chloro substituents (2-chlorobenzyl and 5-chloro-phenylamino groups).

- Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the dichlorobenzyl-nicotinate ester. This compound exhibits enhanced enzyme inhibition due to stronger hydrophobic interactions with target proteins .

Ethyl 6-Chloro-5-(trifluoromethyl)nicotinate

- Structure : Chloro and trifluoromethyl groups at positions 5 and 6 of the pyridine ring.

- Key Differences : The absence of a benzyl group reduces steric bulk, improving solubility but diminishing membrane permeability. The electron-withdrawing trifluoromethyl group enhances resistance to oxidative degradation compared to dichlorobenzyl derivatives .

2-Amino-N-(2,3-Dichloro-benzyl)-acetamide

- Structure : Replaces the nicotinate ester with an acetamide group.

- However, the lack of a pyridine ring reduces π-π stacking interactions critical for binding to aromatic enzyme pockets .

Positional Isomerism in Dichlorobenzyl Derivatives

Substituent positioning on the benzyl ring significantly impacts properties:

- Boc-(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic Acid: The 3,4-dichloro substitution pattern enhances steric hindrance, reducing reactivity in peptide coupling compared to 2,3-dichloro derivatives. This compound is favored in multi-step syntheses requiring selective deprotection .

- Fmoc-(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic Acid: The 2,3-dichloro configuration improves interactions with hydrophobic enzyme domains, making it superior in drug-discovery applications .

Data Table: Comparative Overview

Key Research Findings

Lipophilicity and Bioavailability: The dichlorobenzyl group in this compound confers higher LogP (~3.8) than non-halogenated analogs, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility .

Metabolic Stability : Chlorine atoms at the 2,3-positions resist oxidative metabolism better than 3,4-dichloro isomers, extending half-life in vivo .

Target Selectivity : Compared to trifluoromethyl-containing analogs (e.g., Compound 38), this compound shows broader-spectrum antimicrobial activity but lower specificity for kinase targets .

Q & A

Q. How can researchers optimize the synthesis of 2,3-dichlorobenzyl nicotinate to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For the dichlorobenzyl moiety, chlorination of benzyl derivatives using thionyl chloride or phosphorus pentachloride under anhydrous conditions is common. Coupling with nicotinic acid via esterification (e.g., Steglich esterification using DCC/DMAP) can improve yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol enhances purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm aromatic proton environments (e.g., dichlorobenzyl protons vs. pyridine ring in nicotinate) .

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98%).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 310.03 for CHClNO) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant; see dichlorobenzyl chloride safety data) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction between this compound and target enzymes like collagenase?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Set grid boxes around catalytic sites (e.g., collagenase’s Gln215 and Tyr201) and apply Lamarckian genetic algorithms .

- Validation : Compare computed binding energies (e.g., Gibbs free energy < -6 kcal/mol) with experimental IC values from enzymatic assays .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values for this compound across studies?

Methodological Answer:

- Standardize Assays : Use uniform enzyme sources (e.g., recombinant collagenase) and buffer conditions (pH 7.4, 25°C).

- Control Variables : Account for substituent positional effects (e.g., 2,3-dichloro vs. 2,4-dichloro analogs altering π–π interactions) .

- Statistical Analysis : Apply ANOVA to compare inter-lab data and validate via dose-response curves (n ≥ 3 replicates) .

Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?

Methodological Answer:

- Degradation Analysis : Use GC-MS (e.g., SPEX CertiPrep methods) to monitor hydrolysis/byproducts in water at varying pH/temperature .

- Biotic Studies : Inoculate water samples with Pseudomonas spp. to assess microbial degradation rates.

- Metabolite Tracking : Identify chlorinated intermediates via LC-QTOF-MS and compare with environmental standards (e.g., 2,3-dichlorobenzyl alcohol) .

Q. What in vitro models investigate the impact of this compound on nicotinamide metabolism?

Methodological Answer:

- Cell Lines : Use HepG2 cells to model hepatic metabolism.

- Pathway Analysis : Quantify NAD/NADH ratios via colorimetric assays and track nicotinamide metabolites (e.g., 1-methylnicotinamide) using LC-MS .

- Gene Expression : Perform qPCR for NAMPT (nicotinamide phosphoribosyltransferase) to assess pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.